![molecular formula C8H8N2OS B1344678 (5-Thien-2-ylisoxazol-3-yl)methylamine CAS No. 852180-45-1](/img/structure/B1344678.png)
(5-Thien-2-ylisoxazol-3-yl)methylamine
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Overview
Description
“(5-Thien-2-ylisoxazol-3-yl)methylamine” is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . It is a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “(5-Thien-2-ylisoxazol-3-yl)methylamine” can be represented by the SMILES notation:C1=CSC(=C1)C2=CC(=NO2)CN
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
“(5-Thien-2-ylisoxazol-3-yl)methylamine” is a solid at room temperature . It should be stored at 2-8°C for optimal stability .Scientific Research Applications
Catalytic Applications
- A study highlighted that methylamine derivatives with 1,2-azole fragments, similar in structure to (5-Thien-2-ylisoxazol-3-yl)methylamine, were synthesized along with their palladium complexes. These complexes exhibited high catalytic activity in the Suzuki reaction, a crucial coupling reaction in organic chemistry, especially in aqueous mediums (Akishina et al., 2021).
Heterocyclic Compound Synthesis
- Research demonstrated a transformation of β-1,2,3-thiadiazol-5-yl enamines, structurally related to (5-Thien-2-ylisoxazol-3-yl)methylamine, resulting in either dienamines or novel thieno[2,3-d]pyridazines. This study provided insights into selective synthesis conditions and potential ring rearrangement mechanisms for related compounds (Rozin et al., 2015).
Medicinal Chemistry
- Compounds structurally similar to (5-Thien-2-ylisoxazol-3-yl)methylamine, like thieno[2,3-b][1,5]benzoxazepine derivatives, were synthesized and evaluated for neuroleptic activity. Some derivatives exhibited potent antipsychotic activity, suggesting potential medicinal applications (Kohara et al., 2002).
Pharmacological Potential
- Novel molecules containing thiadiazole and triazole moieties, related to (5-Thien-2-ylisoxazol-3-yl)methylamine, were synthesized and screened for potential activity against the main protease of COVID-19. The compounds showed good docking scores, indicating potential for antiviral activity (Rashdan et al., 2021).
Antimicrobial Activity
- A study focused on synthesizing novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, structurally analogous to (5-Thien-2-ylisoxazol-3-yl)methylamine. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, showing promising results (El Azab & Abdel-Hafez, 2015).
Safety and Hazards
“(5-Thien-2-ylisoxazol-3-yl)methylamine” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGYUEANXMJIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629710 |
Source
|
Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Thien-2-ylisoxazol-3-yl)methylamine | |
CAS RN |
852180-45-1 |
Source
|
Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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